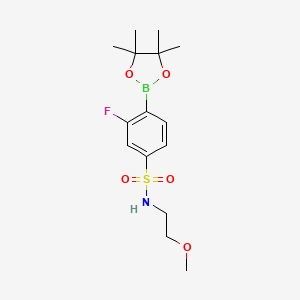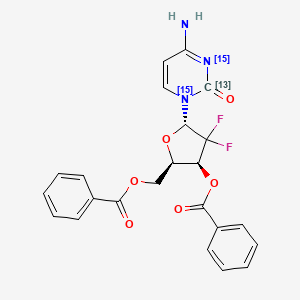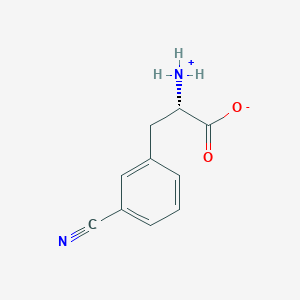![molecular formula C7H4ClF3N4 B13720893 2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as an amino group, a chloro group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-6-chloropyridine with trifluoromethyl-substituted triazole derivatives in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield corresponding oxidized or reduced products.
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, oxidized or reduced forms of the compound, and more complex heterocyclic structures resulting from cyclization reactions .
Aplicaciones Científicas De Investigación
2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antifungal, and antibacterial properties.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: This compound shares the triazole ring structure but differs in the presence of a pyrazine ring instead of a pyridine ring.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds have similar triazole ring structures but differ in the fused heterocyclic rings.
Uniqueness
The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C7H4ClF3N4 |
|---|---|
Peso molecular |
236.58 g/mol |
Nombre IUPAC |
6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H4ClF3N4/c8-3-1-4(7(9,10)11)5-13-6(12)14-15(5)2-3/h1-2H,(H2,12,14) |
Clave InChI |
JBYFEYDRKLLMIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=NN2C=C1Cl)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)








![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)




